Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound is characterized by the presence of a difluorophenyl group attached to a butyrate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2,5-difluorophenyl)-4-oxobutyric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining optimal reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is 4-(2,5-difluorophenyl)-4-oxobutyric acid.
Reduction: The major product is Ethyl 4-(2,5-difluorophenyl)-4-hydroxybutyrate.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The difluorophenyl group can participate in various binding interactions, while the ester and ketone groups can undergo hydrolysis and reduction reactions. These interactions and reactions can influence biological pathways and enzyme activities.
Comparison with Similar Compounds
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate can be compared with other similar compounds such as:
Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate: Similar structure but with different fluorine substitution pattern.
Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate: Another isomer with fluorine atoms at different positions.
Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate: Differently substituted difluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIAFOFHAZEZGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645620 |
Source
|
Record name | Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-14-5 |
Source
|
Record name | Ethyl 2,5-difluoro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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